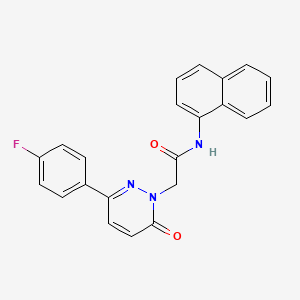
(6-Benzyl-2-methylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Benzyl-2-methylpyrimidin-4-yl)methanamine: is a chemical compound with a pyrimidine ring structure substituted with a benzyl group at the 6-position, a methyl group at the 2-position, and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Benzyl-2-methylpyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of Substituents: The benzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Amination: The methanamine group is introduced via a nucleophilic substitution reaction using a suitable amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Benzyl-2-methylpyrimidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions, depending on the desired substitution.
Major Products:
Oxidation: N-oxides, aldehydes, or carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: (6-Benzyl-2-methylpyrimidin-4-yl)methanamine can serve as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industry:
Agrochemicals: It can be used in the development of new pesticides or herbicides.
Dyes and Pigments: The compound can be a precursor for synthesizing dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of (6-Benzyl-2-methylpyrimidin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Comparison with Similar Compounds
(6-Benzyl-2-methylpyrimidin-4-yl)amine: Similar structure but lacks the methanamine group.
(6-Benzyl-2-methylpyrimidin-4-yl)methanol: Similar structure but has a hydroxyl group instead of a methanamine group.
(6-Benzyl-2-methylpyrimidin-4-yl)thiol: Similar structure but has a thiol group instead of a methanamine group.
Uniqueness: (6-Benzyl-2-methylpyrimidin-4-yl)methanamine is unique due to the presence of the methanamine group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(6-benzyl-2-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C13H15N3/c1-10-15-12(8-13(9-14)16-10)7-11-5-3-2-4-6-11/h2-6,8H,7,9,14H2,1H3 |
InChI Key |
LSCLNITVQPZQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
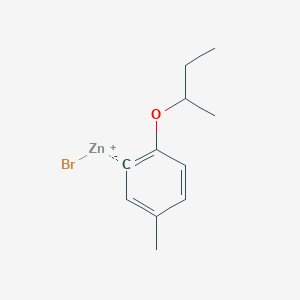
![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
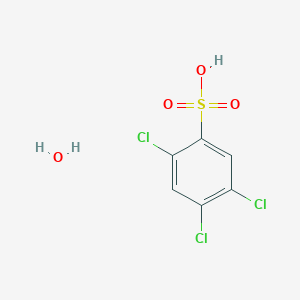
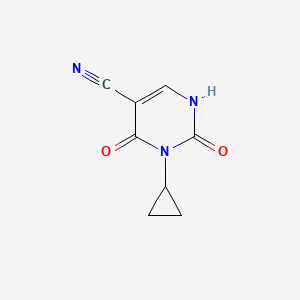
![4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14882286.png)


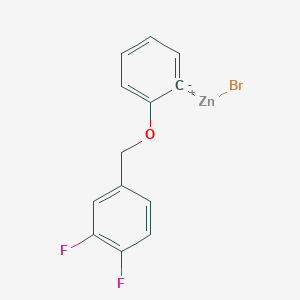
![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
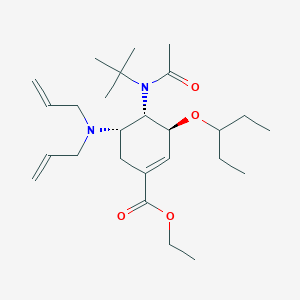
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)

